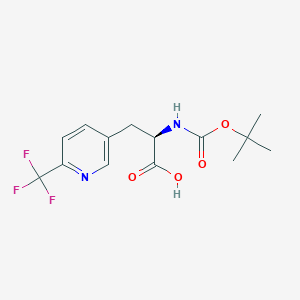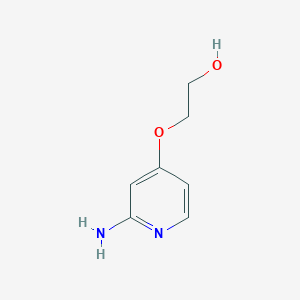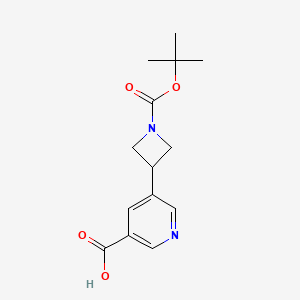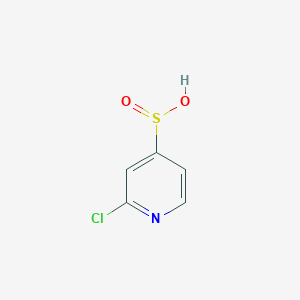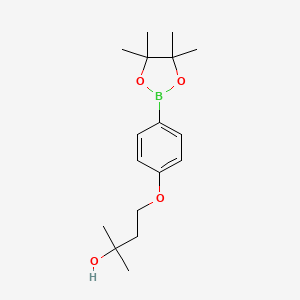![molecular formula C8H16N2 B12981853 (1S,3AR,6aS)-1,2-dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12981853.png)
(1S,3AR,6aS)-1,2-dimethyloctahydropyrrolo[3,4-c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3AR,6aS)-1,2-dimethyloctahydropyrrolo[3,4-c]pyrrole is a bicyclic nitrogen-containing compound It is characterized by its unique structure, which includes a fused ring system with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3AR,6aS)-1,2-dimethyloctahydropyrrolo[3,4-c]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diketone, followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The scalability of the synthesis process is crucial for producing the compound in sufficient quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(1S,3AR,6aS)-1,2-dimethyloctahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, where substituents are introduced at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(1S,3AR,6aS)-1,2-dimethyloctahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (1S,3AR,6aS)-1,2-dimethyloctahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(1S,3AR,6aS)-1,2-dimethyloctahydropyrrolo[3,4-c]pyrrole: shares structural similarities with other bicyclic nitrogen-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific ring system and the presence of two nitrogen atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields where specific molecular interactions are crucial.
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
(3aS,4S,6aR)-4,5-dimethyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C8H16N2/c1-6-8-4-9-3-7(8)5-10(6)2/h6-9H,3-5H2,1-2H3/t6-,7+,8-/m0/s1 |
InChI Key |
QIRMHVCJEDMKOC-RNJXMRFFSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CNC[C@@H]2CN1C |
Canonical SMILES |
CC1C2CNCC2CN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(8-Chloro-2,3,4,5-tetrahydro-6H-benzo[b][1,4]thiazocin-6-yl)acetonitrile](/img/structure/B12981779.png)
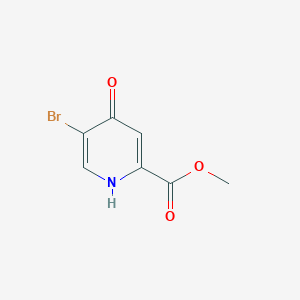
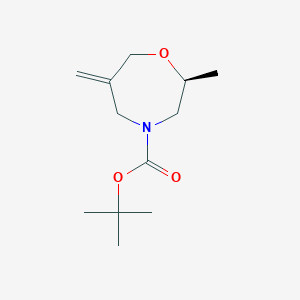
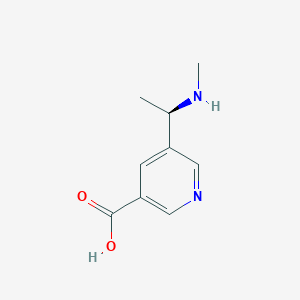
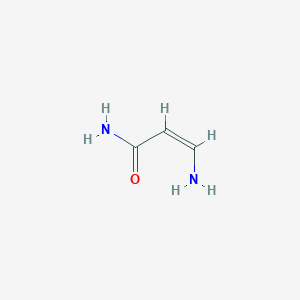
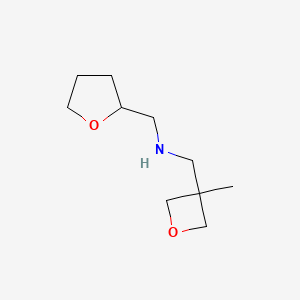
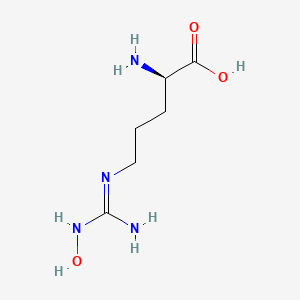
![2-Bromo-5,6-difluorobenzo[d]thiazole](/img/structure/B12981835.png)
